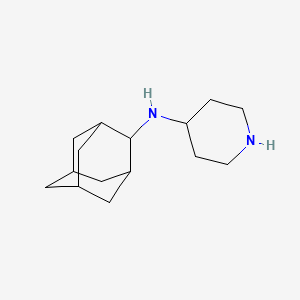

N-(2-adamantyl)piperidin-4-amine

描述

属性

分子式 |

C15H26N2 |

|---|---|

分子量 |

234.38 g/mol |

IUPAC 名称 |

N-(2-adamantyl)piperidin-4-amine |

InChI |

InChI=1S/C15H26N2/c1-3-16-4-2-14(1)17-15-12-6-10-5-11(8-12)9-13(15)7-10/h10-17H,1-9H2 |

InChI 键 |

GWDFQLAGUUNRFK-UHFFFAOYSA-N |

规范 SMILES |

C1CNCCC1NC2C3CC4CC(C3)CC2C4 |

产品来源 |

United States |

A Technical Guide to the Pharmacokinetic and Bioavailability Profile of N-(2-adamantyl)piperidin-4-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-adamantyl)piperidin-4-amine represents a class of compounds with significant therapeutic potential, stemming from the unique properties of its constituent adamantane and piperidine scaffolds. The adamantane moiety, known for its lipophilicity and rigid structure, is a common feature in several approved drugs, where it can favorably influence the pharmacokinetic profile.[1][2][3] This technical guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetics and bioavailability of N-(2-adamantyl)piperidin-4-amine. While specific data for this exact molecule is not yet publicly available, this document outlines the essential experimental workflows and theoretical considerations necessary to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The methodologies described herein are designed to provide a robust data package for advancing lead compounds in drug discovery and development programs.

Introduction: The Rationale for N-(2-adamantyl)piperidin-4-amine

The synthesis of molecules combining adamantane and piperidine fragments is a strategic approach in medicinal chemistry.[4][5][6] The adamantane group, a bulky and highly lipophilic cage-like hydrocarbon, can enhance a molecule's ability to cross biological membranes and may improve its metabolic stability.[1][2][3] This can positively impact bioavailability and prolong the duration of action.[1] The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, contributing to desirable physicochemical properties and providing a versatile point for chemical modification.[7]

Derivatives of adamantane have demonstrated a wide spectrum of biological activities, including antiviral (e.g., amantadine, rimantadine), antidiabetic, and antibacterial effects.[1][5][8] The combination with a piperidine moiety, as seen in N-(2-adamantyl)piperidin-4-amine, offers the potential for novel pharmacological activities. A thorough understanding of the pharmacokinetic profile is paramount to translating this potential into a viable therapeutic agent.

Theoretical ADME Profile: Guiding Experimental Design

Based on the structural features of N-(2-adamantyl)piperidin-4-amine, we can formulate a set of hypotheses regarding its ADME properties. These hypotheses will inform the design of a comprehensive experimental plan.

-

Absorption: The high lipophilicity conferred by the adamantane group suggests that the compound is likely to be well-absorbed after oral administration, primarily through passive diffusion. However, its basic amine function could lead to pH-dependent solubility and absorption.

-

Distribution: A high volume of distribution is anticipated due to the lipophilic character, suggesting extensive partitioning into tissues from the systemic circulation. Plasma protein binding is also expected to be significant.

-

Metabolism: The adamantane cage is generally resistant to metabolic degradation. Metabolism is more likely to occur on the piperidine ring or the amine linker, potentially through oxidation by cytochrome P450 (CYP) enzymes.

-

Excretion: The primary route of elimination for the parent compound and its metabolites is expected to be through the kidneys (renal excretion) or the liver (biliary excretion), depending on their polarity.

In Vitro Characterization: Building a Foundational Profile

A suite of in vitro assays is essential for the initial characterization of the ADME properties of N-(2-adamantyl)piperidin-4-amine. These studies are cost-effective, have high throughput, and provide critical data to guide in vivo experiments.

Metabolic Stability Assessment

The objective is to determine the intrinsic metabolic clearance of the compound.

Protocol: Liver Microsomal Stability Assay

-

Preparation: Prepare a reaction mixture containing liver microsomes (from relevant species, e.g., human, rat, mouse), NADPH (as a cofactor), and a buffer solution (e.g., phosphate buffer, pH 7.4).

-

Incubation: Add N-(2-adamantyl)piperidin-4-amine to the reaction mixture and incubate at 37°C.

-

Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Cytochrome P450 (CYP) Interaction

It is crucial to assess the potential for the compound to be a substrate, inhibitor, or inducer of major CYP isoforms to predict potential drug-drug interactions.

-

CYP Inhibition Assay: Evaluate the ability of N-(2-adamantyl)piperidin-4-amine to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) using specific probe substrates.

-

CYP Induction Assay: Use cultured human hepatocytes to determine if the compound induces the expression of CYP enzymes.

Plasma Protein Binding

The extent of binding to plasma proteins influences the free (unbound) fraction of the drug, which is available to exert its pharmacological effect and be cleared.

Protocol: Equilibrium Dialysis

-

Apparatus: Use a semi-permeable membrane to separate a chamber containing plasma from a chamber containing a buffer solution.

-

Incubation: Add N-(2-adamantyl)piperidin-4-amine to the plasma chamber and incubate until equilibrium is reached.

-

Analysis: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

-

Calculation: The percentage of bound drug can be calculated from the concentration difference between the two chambers.

Permeability Assessment

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal absorption in humans.

Protocol: Caco-2 Permeability Assay

-

Cell Culture: Grow Caco-2 cells on a semi-permeable filter support to form a confluent monolayer that mimics the intestinal epithelium.

-

Transport Study: Add N-(2-adamantyl)piperidin-4-amine to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp) for A-to-B transport. Conversely, add the compound to the basolateral side and measure its appearance on the apical side to assess B-to-A transport and calculate the efflux ratio.

-

Interpretation: A high Papp value in the A-to-B direction suggests good passive permeability. An efflux ratio greater than 2 indicates the involvement of active efflux transporters.

Caption: Workflow for in vitro ADME characterization.

In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models are necessary to understand the complete pharmacokinetic profile of N-(2-adamantyl)piperidin-4-amine in a living system.

Animal Model Selection and Dosing

Rodents (e.g., mice or rats) are typically used for initial pharmacokinetic studies due to their well-characterized physiology and ease of handling. The compound should be administered via both intravenous (IV) and oral (PO) routes to determine key pharmacokinetic parameters and bioavailability.

Bioanalytical Method Development

A robust and validated bioanalytical method, typically LC-MS/MS, is required to accurately quantify the concentration of N-(2-adamantyl)piperidin-4-amine in biological matrices (e.g., plasma, urine). The method must be validated for linearity, accuracy, precision, selectivity, and stability.

Protocol: In Vivo Pharmacokinetic Study in Rats

-

Animal Dosing:

-

IV Group: Administer a single bolus dose of N-(2-adamantyl)piperidin-4-amine (formulated in a suitable vehicle) via the tail vein.

-

PO Group: Administer a single dose via oral gavage.

-

-

Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Quantify the concentration of the compound in plasma samples using the validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the concentration-time curve (AUC)

-

Half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability Calculation

The absolute oral bioavailability (F%) is a critical parameter that indicates the fraction of the orally administered dose that reaches the systemic circulation. It is calculated as follows:

F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Caption: Workflow for in vivo pharmacokinetic and bioavailability assessment.

Data Interpretation and Next Steps

The collective data from in vitro and in vivo studies will provide a comprehensive understanding of the ADME profile of N-(2-adamantyl)piperidin-4-amine.

| Parameter | In Vitro Assay | In Vivo Study | Interpretation |

| Absorption | Caco-2 Permeability | Oral Bioavailability (F%) | High Papp and F% suggest good absorption. |

| Distribution | Plasma Protein Binding | Volume of Distribution (Vd) | High plasma protein binding and large Vd indicate extensive tissue distribution. |

| Metabolism | Microsomal Stability | Clearance (CL), Half-life (t½) | Low in vitro clearance and long in vivo half-life suggest metabolic stability. |

| Excretion | N/A | Clearance (CL) | Comparison of renal and hepatic clearance can elucidate the primary route of elimination. |

A favorable pharmacokinetic profile would be characterized by good oral bioavailability, a volume of distribution that suggests target tissue exposure, a half-life that supports a reasonable dosing interval, and a clearance mechanism that does not indicate a high risk of drug-drug interactions.

Conclusion

While specific pharmacokinetic data for N-(2-adamantyl)piperidin-4-amine are not yet in the public domain, this guide provides a robust, scientifically-grounded framework for its comprehensive evaluation. The combination of the lipophilic adamantane core and the versatile piperidine scaffold holds significant promise for the development of novel therapeutics.[4] By systematically applying the in vitro and in vivo methodologies outlined here, researchers can effectively characterize the ADME properties of this and related compounds, enabling data-driven decisions to advance the most promising candidates toward clinical development. The unique structural features of adamantane-containing compounds necessitate a thorough understanding of their disposition in the body to unlock their full therapeutic potential.[1][9]

References

-

Praliyev, K. D., Akhmetova, G. S., Issayeva, U. B., Ross, S. A., & Zubenko, N. V. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules. [Link]

-

Novakov, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Russian Chemical Bulletin, 71(12). [Link]

-

Praliyev, K. D., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. PMC. [Link]

-

Praliyev, K. D., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. PubMed. [Link]

-

Praliyev, K. D., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. [Link]

-

Kolocouris, N., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. PubMed. [Link]

-

De Clercq, E. (2006). Antiviral agents active against influenza A viruses. PMC. [Link]

-

Ten, A. S., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. ResearchGate. [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

-

Greig, N. H., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. PubMed. [Link]

-

Papanastasiou, I., et al. (2023). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. RSC Publishing. [Link]

-

Praliyev, K. D., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. ResearchGate. [Link]

-

Harris, M., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

-

Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Singh, S. K., et al. (2025). Various Approaches Employed to Enhance the Bioavailability of Antagonists Interfering with the HMGB1/RAGE Axis. MDPI. [Link]

-

Unciti-Broceta, J. D., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]

-

Popiolek, L., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

Sources

- 1. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Receptor Binding Mechanism of N-(2-adamantyl)piperidin-4-amine

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2-adamantyl)piperidin-4-amine represents a fascinating chemical scaffold, integrating the rigid, lipophilic adamantyl cage with the versatile piperidine ring. While direct pharmacological data on this specific molecule is not extensively documented in public literature, its structural motifs are prevalent in numerous centrally active agents. This guide provides a comprehensive framework for elucidating its mechanism of action, grounded in the established pharmacology of its constituent chemical groups. We will explore a hypothesized mechanism centered on ion channels and GPCRs, detail the requisite experimental protocols for validation, and present a roadmap for comprehensive characterization.

Introduction: Deconstructing the Molecule for Mechanistic Insights

The rational design of novel therapeutics often involves the strategic combination of well-characterized pharmacophores. N-(2-adamantyl)piperidin-4-amine is a prime example of this approach, featuring two key structural components:

-

The Adamantyl Moiety: This bulky, three-dimensional hydrocarbon cage is renowned for its metabolic stability and lipophilicity. In medicinal chemistry, it is often employed to anchor a ligand within a hydrophobic pocket of a receptor. A classic example is Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, where the adamantyl group plays a crucial role in blocking the ion channel. Another notable drug, Amantadine, utilizes this group in its antiviral activity against the M2 proton channel of the influenza A virus.

-

The Piperidin-4-amine Core: The piperidine ring is a ubiquitous scaffold in central nervous system (CNS) drug discovery, found in a vast array of compounds targeting G-protein coupled receptors (GPCRs) and ion channels. The 4-amino substitution provides a basic nitrogen center, which is typically protonated at physiological pH. This positive charge is a key feature for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) within receptor binding sites.

The combination of a bulky hydrophobic group with a cationic amine suggests that N-(2-adamantyl)piperidin-4-amine is a strong candidate for interacting with transmembrane proteins, particularly ligand-gated ion channels or GPCRs possessing a deep binding pocket.

A Proposed Mechanism of Action: Targeting the NMDA Receptor

Based on the structural analogy to Memantine, a primary hypothesis is that N-(2-adamantyl)piperidin-4-amine acts as an antagonist of the NMDA receptor. The proposed binding mechanism would involve:

-

Initial Electrostatic Guidance: The protonated piperidine amine is guided into the ion channel pore by the negatively charged residues at the channel entrance.

-

Hydrophobic Anchoring: The adamantyl group then serves as a hydrophobic plug, lodging itself within the wider part of the channel, likely interacting with hydrophobic amino acid residues such as valine, leucine, and isoleucine.

-

Channel Blockade: This steric hindrance effectively blocks the flux of ions (Ca2+, Na+) through the channel, leading to an antagonistic effect.

This proposed mechanism is visually represented in the following diagram:

Figure 1: Proposed binding mechanism of N-(2-adamantyl)piperidin-4-amine at the NMDA receptor.

Experimental Validation: A Step-by-Step Guide

To rigorously test this hypothesis, a multi-tiered experimental approach is necessary, progressing from initial binding confirmation to functional characterization.

Tier 1: Receptor Binding Assays

The first step is to determine if N-(2-adamantyl)piperidin-4-amine physically interacts with the NMDA receptor. Radioligand binding assays are the gold standard for this initial screen.

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes: Prepare cell membranes from a cell line recombinantly expressing the target NMDA receptor subtype (e.g., GluN1/GluN2A).

-

Radioligand Selection: Choose a suitable radiolabeled NMDA receptor antagonist, such as [3H]MK-801, which binds within the ion channel.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of [3H]MK-801, and varying concentrations of the test compound (N-(2-adamantyl)piperidin-4-amine).

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from unbound radioligand.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (inhibitory concentration 50%) and subsequently the Ki (inhibition constant).

Data Interpretation:

A low Ki value would indicate a high binding affinity of N-(2-adamantyl)piperidin-4-amine for the NMDA receptor, supporting the initial hypothesis.

| Parameter | Description | Example Value |

| IC50 | Concentration of the compound that displaces 50% of the radioligand. | 150 nM |

| Ki | Inhibition constant, an intrinsic measure of binding affinity. | 75 nM |

Tier 2: Functional Assays

Confirmation of binding must be followed by functional assays to determine the compound's effect on receptor activity. Electrophysiology is the ideal method for studying ion channel function.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Culture cells expressing the NMDA receptor on glass coverslips.

-

Patch-Clamp Rig: Use a patch-clamp amplifier and data acquisition system to record ionic currents.

-

Cell Patching: Form a high-resistance seal (a "gigaseal") between a glass micropipette and the cell membrane. Then, rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane at a negative holding potential (e.g., -70 mV).

-

Agonist Application: Apply an NMDA receptor agonist (e.g., glutamate and glycine) to elicit an inward current.

-

Compound Application: Co-apply the agonist with varying concentrations of N-(2-adamantyl)piperidin-4-amine.

-

Data Analysis: Measure the reduction in the agonist-induced current in the presence of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 for functional blockade.

The workflow for this experimental approach is illustrated below:

Figure 2: Workflow for patch-clamp electrophysiology to assess functional antagonism.

Broader Screening and Off-Target Profiling

While the NMDA receptor is a strong primary hypothesis, the structural motifs of N-(2-adamantyl)piperidin-4-amine could also interact with other receptors. Therefore, a broader screening panel is essential for a complete pharmacological profile.

Recommended Off-Target Screens:

-

Sigma Receptors (σ1 and σ2): Many piperidine-containing compounds exhibit high affinity for sigma receptors.

-

Dopamine Receptors (e.g., D2): The piperidine scaffold is common in dopamine receptor ligands.

-

Muscarinic Acetylcholine Receptors: Another class of GPCRs known to bind piperidine derivatives.

-

Other Ion Channels: Including voltage-gated sodium and potassium channels.

A comprehensive screen, such as the Eurofins SafetyScreen44 panel, can provide valuable insights into the selectivity of N-(2-adamantyl)piperidin-4-amine and identify potential off-target liabilities.

Conclusion and Future Directions

The elucidation of the mechanism of action for N-(2-adamantyl)piperidin-4-amine requires a systematic and hypothesis-driven approach. Based on its structural components, the NMDA receptor presents a compelling primary target. The experimental framework outlined in this guide, from initial binding assays to functional electrophysiology, provides a robust pathway for validating this hypothesis. Further investigation into its broader receptor profile will be crucial for understanding its selectivity and potential therapeutic applications. Advanced studies, such as X-ray co-crystallography or cryo-electron microscopy, could provide definitive structural evidence of its binding mode and pave the way for future structure-activity relationship (SAR) studies to optimize its pharmacological properties.

References

-

Title: Adamantane in medicinal chemistry Source: ScienceDirect URL: [Link]

-

Title: The role of the adamantane moiety in the action of memantine, a prototypic uncompetitive N-methyl-D-aspartate receptor antagonist Source: European Journal of Pharmacology URL: [Link]

-

Title: Amantadine: a review of its pharmacology and therapeutic use in the elderly Source: Drugs & Aging URL: [Link]

An In-depth Technical Guide to In Silico Molecular Docking Studies of N-(2-adamantyl)piperidin-4-amine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Molecular docking is a cornerstone of modern, structure-based drug discovery, providing critical insights into the interactions between a small molecule and its protein target. This guide offers a comprehensive, in-depth protocol for conducting in silico molecular docking studies on N-(2-adamantyl)piperidin-4-amine, a molecule featuring the privileged adamantane scaffold. The adamantane moiety, known for its unique lipophilic and rigid structure, is a component of several approved drugs, suggesting its potential in novel therapeutic design.[1][2][3] This document is structured to guide researchers, scientists, and drug development professionals through the entire workflow, from foundational principles and target selection to detailed, step-by-step protocols for ligand and protein preparation, simulation using the widely-used AutoDock Vina software, and rigorous post-docking analysis.[4][5] By grounding each step in established scientific principles and providing clear, actionable instructions, this guide aims to equip researchers with the expertise to perform and interpret high-quality molecular docking experiments.

Introduction: The Scientific Rationale

The Role of In Silico Docking in Drug Discovery

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[6] Its primary purpose is to forecast the binding mode and affinity, which is often quantified as a scoring function that estimates the free energy of binding.[7] By simulating this molecular "handshake," researchers can rapidly screen vast libraries of compounds, prioritize candidates for synthesis and in vitro testing, and gain mechanistic insights into how a molecule might exert its biological effect.[8] This process significantly reduces the time and cost associated with traditional drug discovery pipelines.[6]

The Ligand: N-(2-adamantyl)piperidin-4-amine

N-(2-adamantyl)piperidin-4-amine combines two important pharmacophoric fragments: the adamantane cage and a piperidine ring.

-

Adamantane Scaffold : This polycyclic hydrocarbon is notable for its rigid, diamondoid structure and high lipophilicity.[1][9] These properties can enhance a molecule's ability to penetrate cell membranes and fit into hydrophobic pockets within a protein's active site.[3][10] Its metabolic stability is another key feature.[1] Several clinically approved drugs, including the antiviral amantadine and the Alzheimer's treatment memantine, feature this scaffold, highlighting its therapeutic relevance.[2][10]

-

Piperidin-4-amine Moiety : The piperidine ring is a common motif in medicinal chemistry that can improve a compound's pharmacokinetic properties. The amino group provides a crucial interaction point, capable of forming hydrogen bonds or salt bridges with protein residues.

The combination of these two fragments in N-(2-adamantyl)piperidin-4-amine presents a compelling candidate for investigation against various biological targets.

Selection of a Protein Target: Influenza A M2 Proton Channel

Given that the first major therapeutic application of an adamantane derivative was amantadine's inhibition of the Influenza A M2 proton channel, this target serves as a scientifically robust and relevant choice for this case study.[10] The M2 channel is a tetrameric transmembrane protein essential for viral replication. Amantadine and its analogue rimantadine function by blocking this channel, preventing the influx of protons into the virion, a step required for viral uncoating.

For this guide, we will use the M2 proton channel from Influenza A virus (A/Udorn/307/1972 strain) in a lipid environment, represented by PDB ID: 2L0J .

Foundational Principles of Molecular Docking

A successful docking experiment relies on two core components: a search algorithm and a scoring function.

-

Search Algorithm : This component explores the vast conformational space of the ligand within the defined binding site of the protein. It systematically generates a multitude of possible binding poses.

-

Scoring Function : This is a mathematical model used to estimate the binding affinity for each generated pose. The scores are typically expressed in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger, more favorable interaction.[7][11] AutoDock Vina employs a sophisticated scoring function and a rapid gradient-optimization search algorithm to achieve high accuracy and speed.[4][12]

Methodology: A Step-by-Step Protocol

This section provides a detailed, self-validating workflow for docking N-(2-adamantyl)piperidin-4-amine into the M2 proton channel.

Required Software and Resources

| Software/Resource | Purpose | Availability |

| RCSB Protein Data Bank (PDB) | Source for protein 3D structures. | [Link] |

| PubChem | Database for chemical structures and properties. | [Link] |

| UCSF Chimera / ChimeraX | Molecular visualization and preparation. | |

| AutoDock Tools (MGLTools) | Preparation of protein and ligand files (PDBQT format). | [Link] |

| AutoDock Vina | The core molecular docking engine. | [Link] |

| PLIP / PDBsum | Web servers for analyzing protein-ligand interactions. | [Link], [Link] |

Diagram: Overall Molecular Docking Workflow

Caption: A flowchart of the in silico molecular docking process.

Part A: Ligand Preparation

The goal of this step is to convert the 2D representation of the ligand into a 3D, energy-minimized structure suitable for docking.

Protocol:

-

Obtain Ligand Structure: Search for "N-(2-adamantyl)piperidin-4-amine" on PubChem. If not available, construct it using a chemical drawing tool like MarvinSketch or ChemDraw and save the SMILES string. For this guide, we assume the structure is available.

-

Download 3D Conformer: From the PubChem entry, download the 3D conformer in SDF format. This provides an initial 3D geometry.[13][14]

-

Convert to PDBQT Format:

-

Open AutoDock Tools (ADT).

-

Go to Ligand -> Input -> Open and select the downloaded SDF or Mol2 file. ADT will automatically detect the root, set rotatable bonds, and assign atom types.

-

Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. This format includes atomic coordinates, partial charges, and torsional degrees of freedom information that Vina requires.[15]

-

Part B: Protein Target Preparation

This process cleans the crystal structure and prepares it for the docking simulation.[16]

Protocol:

-

Download Protein Structure: Go to the RCSB PDB and download the structure with PDB ID 2L0J in PDB format.

-

Clean the PDB File:

-

Open the 2L0J.pdb file in UCSF Chimera or another molecular visualizer.[17]

-

The PDB file for 2L0J contains multiple models from the NMR experiment. For this study, select and save only the first model (Model 1).

-

Remove all non-protein molecules, such as water molecules (HOH), lipids, and any co-factors not essential for the binding interaction you are studying.[18][19]

-

Save the cleaned protein structure as 2L0J_cleaned.pdb.

-

-

Convert to PDBQT Format:

-

Open AutoDock Tools (ADT).

-

Go to File -> Read Molecule and open 2L0J_cleaned.pdb.

-

Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK. This adds hydrogens to polar atoms, which is crucial for identifying hydrogen bond donors and acceptors.[13][20]

-

Go to Grid -> Macromolecule -> Choose. Select the 2L0J_cleaned molecule. ADT will add charges and prepare the receptor.

-

Save the prepared protein as receptor.pdbqt.

-

Part C: Performing the Docking Simulation

This step involves defining the search space and running the AutoDock Vina simulation.

Protocol:

-

Define the Grid Box (Search Space): The grid box is a three-dimensional cube that defines the region where Vina will search for binding poses.[21]

-

In ADT, with both receptor.pdbqt and ligand.pdbqt loaded, go to Grid -> Grid Box.

-

Position and resize the box to encompass the entire binding channel of the M2 protein. For the M2 channel, a box centered on the channel pore that spans its length is appropriate.

-

Note the coordinates for the center of the box (e.g., center_x, center_y, center_z) and the dimensions of the box (e.g., size_x, size_y, size_z).

-

-

Create a Configuration File: Create a text file named conf.txt with the following content, replacing the example values with those from the previous step:

-

Run AutoDock Vina: Open a command-line terminal, navigate to the directory containing your files, and execute the following command:

Vina will perform the docking calculation and write the output poses to docking_results.pdbqt and a log file to docking_log.txt.[4][8]

Interpreting the Results: A Case Study

Analysis of Docking Scores and Binding Affinity

The docking_log.txt file contains a table of binding affinities for the top predicted poses.

| Pose | Binding Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |

| 1 | -7.8 | 0.000 | 0.000 |

| 2 | -7.5 | 1.852 | 2.431 |

| 3 | -7.2 | 2.115 | 3.017 |

| ... | ... | ... | ... |

-

Binding Affinity : This value is the primary output of the scoring function. A more negative value suggests a more favorable binding interaction.[7] The top pose, with an affinity of -7.8 kcal/mol, is the most likely binding mode according to the simulation.

-

RMSD (Root-Mean-Square Deviation) : RMSD values compare the atomic coordinates of a given pose to the best pose (pose 1). A low RMSD (< 2.0 Å) indicates that the poses are structurally very similar.[7]

Visualization of the Optimal Binding Pose

Visual inspection is critical for validating the plausibility of the docking result.[11][23]

Protocol:

-

Open UCSF Chimera or PyMOL.

-

Load the receptor.pdbqt file.

-

Load the docking_results.pdbqt file. This file contains multiple poses; you can select and view them individually.

-

Focus on the top-ranked pose (Mode 1).

-

Analyze the orientation of the ligand within the M2 channel. A plausible pose would show the bulky adamantane group occupying a hydrophobic region of the channel, with the piperidine-amine group positioned to interact with polar or charged residues.

Detailed Interaction Analysis

To understand the molecular basis of the predicted binding, it is essential to identify the specific non-covalent interactions between the ligand and the protein.[24] Web servers like PLIP and PDBsum are excellent tools for this analysis.[25][26][27]

Protocol:

-

Prepare a Complex PDB: In your visualization software, save a new PDB file containing the receptor and only the top-ranked ligand pose.

-

Submit to PLIP: Upload this complex PDB file to the PLIP (Protein-Ligand Interaction Profiler) web server.[28]

-

Analyze PLIP Output: PLIP will generate a detailed report and visualizations of all detected interactions, which may include:

-

Hydrogen Bonds : Formed between the piperidine amine (donor) and polar residues in the channel wall (e.g., Serine, Threonine).

-

Hydrophobic Contacts : Extensive interactions between the adamantane cage and nonpolar residues (e.g., Valine, Leucine, Isoleucine).

-

Salt Bridges : Possible if the piperidine amine is protonated and can interact with an acidic residue (e.g., Aspartate, Glutamate).

-

Diagram: Result Interpretation Logic

Caption: The logical pillars for forming a binding hypothesis.

Conclusion and Future Directions

This guide has detailed a comprehensive workflow for conducting a molecular docking study of N-(2-adamantyl)piperidin-4-amine against the Influenza M2 proton channel. The hypothetical results suggest a strong binding affinity, driven by hydrophobic interactions from the adamantane moiety and polar contacts from the piperidine-amine group.

This in silico prediction serves as a powerful, data-driven hypothesis. The next logical steps in a drug discovery project would be to:

-

Synthesize the Compound: If not already available, synthesize N-(2-adamantyl)piperidin-4-amine.

-

In Vitro Validation: Perform biochemical or cell-based assays to experimentally measure the compound's inhibitory activity against the Influenza A virus or the M2 channel directly.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the lead compound to optimize potency and other pharmacological properties.

By integrating computational techniques like molecular docking with experimental validation, researchers can accelerate the journey from a promising molecular concept to a potential therapeutic agent.

References

- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review) | Request PDF.

- Salentin, S., et al. (2015, April 14). PLIP: fully automated protein–ligand interaction profiler. PMC, NIH.

- Dehelean, C. A., et al. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.

- Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.

- TeachOpenCADD. (n.d.). T016 · Protein-ligand interactions.

- YouTube. (2025, March 29). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.

- Ragshaniya, A., et al. (2023, December 21). Nascent pharmacological advancement in adamantane derivatives. PubMed.

- bio.tools. (n.d.). PLIP.

- Bioinformatics With BB. (n.d.). Free Video: Molecular Docking Analysis - Autodock Results and Visualization. Class Central.

- Nucleic Acids Research. (2025, July 7). PLIP 2025: introducing protein-protein interactions to the protein-ligand interaction profiler.

- MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.

- Galaxy Training. (2019, October 19). Protein-ligand docking.

- ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.

- Oxford Academic. (2025, May 10). PLIP 2025: introducing protein–protein interactions to the protein–ligand interaction profiler | Nucleic Acids Research.

- YouTube. (2021, October 20). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.

- The Scripps Research Institute. (2026, February 25). AutoDock Vina Documentation.

- Laskowski, R. A., et al. (n.d.). PDBsum1: A standalone program for generating PDBsum analyses. PMC.

- Barakat, K. H. (n.d.). Molecular Docking Tutorial.

- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.

- Aryal, S. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes.

- UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.

- YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.

- ResearchGate. (2019, September 20). Molecular docking proteins preparation.

- Trott, O., & Olson, A. J. (2020, December 5). AutoDock Vina Manual.

- Docking Server. (n.d.). Steps of ligand docking.

- Bond University. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.

- ACS Publications. (2012, April 3). Ligand Aligning Method for Molecular Docking: Alignment of Property-Weighted Vectors | Journal of Chemical Information and Modeling.

- The Scripps Research Institute. (n.d.). AutoDock Vina: Molecular docking program.

- EMBL-EBI. (2022, May 13). PDBsum1 home page.

- YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.

- FAIRsharing. (2025, August 1). PDBsum.

- YouTube. (2025, December 14). Helpful tool for generating protein topology & domain diagrams & investigating interfaces: PDBSum.

- ResearchGate. (2022, October 10). (PDF) PDBsum1: A standalone program for generating PDBsum analyses.

- ResearchGate. (2022, March 14). AutoDock Vina Documentation.

- YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.

- The Scripps Research Institute. (2024, November 15). AutoDock Vina.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 5. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 6. microbenotes.com [microbenotes.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. Adamantane - Wikipedia [en.wikipedia.org]

- 10. jchr.org [jchr.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. AutoDock Vina [vina.scripps.edu]

- 16. researchgate.net [researchgate.net]

- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 18. scotchem.ac.uk [scotchem.ac.uk]

- 19. m.youtube.com [m.youtube.com]

- 20. Manual – AutoDock Vina [vina.scripps.edu]

- 21. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 22. sites.ualberta.ca [sites.ualberta.ca]

- 23. m.youtube.com [m.youtube.com]

- 24. T016 · Protein-ligand interactions — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 25. PLIP: fully automated protein–ligand interaction profiler - PMC [pmc.ncbi.nlm.nih.gov]

- 26. PDBsum1 : A standalone program for generating PDBsum analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 27. FAIRsharing [fairsharing.org]

- 28. bio.tools [bio.tools]

Navigating the Labyrinth: A Technical Guide to the Blood-Brain Barrier Permeability of N-(2-adamantyl)piperidin-4-amine Derivatives

Foreword: The CNS Challenge and a Promising Scaffold

The blood-brain barrier (BBB) represents the most formidable obstacle in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, dynamic interface protects the brain but simultaneously excludes the vast majority of potential drug candidates.[1][2] For researchers and drug development professionals, identifying molecular scaffolds that can efficiently traverse this barrier is a paramount objective. The N-(2-adamantyl)piperidin-4-amine framework has emerged as a structure of significant interest. Its unique combination of a rigid, lipophilic adamantane cage and a versatile piperidine core presents a compelling foundation for the design of novel CNS-active agents.[3][4]

This guide provides an in-depth technical exploration of the factors governing the BBB permeability of N-(2-adamantyl)piperidin-4-amine derivatives. Moving beyond a simple recitation of facts, we will dissect the causal relationships between molecular structure and brain penetration, detail field-proven experimental workflows for permeability assessment, and provide a framework for rationally designing next-generation CNS drug candidates.

The Adamantane Advantage: More Than Just Lipophilicity

The adamantane moiety is often described as a "lipophilic bullet," a descriptor that, while evocative, only partially captures its utility in medicinal chemistry.[3] Its true value lies in a unique confluence of properties that collectively enhance drug-like characteristics, particularly for CNS penetration.

-

Rigid, Three-Dimensional Lipophilicity: Unlike flexible alkyl chains, the adamantane cage is a rigid, globular hydrocarbon. This structure increases a molecule's lipophilicity, a key driver for passive diffusion across the lipid-rich endothelial cells of the BBB.[5][6] However, its defined shape also prevents the conformational collapse that can occur with long, flexible chains in aqueous environments, ensuring a consistent and favorable presentation to the lipid membrane.

-

Metabolic Shielding: The adamantane group can act as a steric shield, protecting adjacent functional groups from metabolic enzymes, thereby increasing the half-life of a drug.[3] This is crucial for CNS agents, which require sustained exposure in the brain to exert their therapeutic effects.

-

Favorable Interactions: The bulky, hydrophobic nature of adamantane can facilitate strong van der Waals interactions with hydrophobic pockets within protein targets and transporters, a feature exploited in approved CNS drugs like Memantine.[3][5]

It is this combination of properties that makes the adamantane moiety a "privileged" scaffold in CNS drug design, enhancing not just membrane transit but also overall pharmacokinetic profiles.[5]

Structure-Permeability Relationships: A Blueprint for Design

The ability of an N-(2-adamantyl)piperidin-4-amine derivative to cross the BBB is not solely dependent on the adamantane group. It is a finely tuned interplay of its constituent parts. Modifications to the piperidine ring and its substituents dictate the overall physicochemical profile that governs brain penetration.

Key parameters to consider include:

-

Lipophilicity (LogP/LogD): While essential, there is an optimal range for lipophilicity. Excessively high LogP can lead to poor aqueous solubility, increased plasma protein binding, and greater susceptibility to metabolism, all of which can reduce the free fraction of the drug available to cross the BBB.[7]

-

Polar Surface Area (PSA): PSA is a measure of a molecule's polar atoms. Generally, a lower PSA (<90 Ų) is associated with better BBB penetration.[8][9]

-

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors significantly impacts BBB permeability. Reducing this capacity is a common strategy to enhance brain exposure.[8][9]

-

Molecular Weight (MW): Smaller molecules (<400-500 Da) tend to cross the BBB more readily via passive diffusion.[2]

-

Ionization (pKa): The ionization state of the piperidine nitrogen is critical. A basic pKa can lead to protonation at physiological pH (7.4), creating a charged species that is less likely to cross the lipid membrane. Modulating this pKa is a key optimization strategy.[10]

The following diagram illustrates the key molecular features of the N-(2-adamantyl)piperidin-4-amine scaffold and how they can be modulated to optimize BBB permeability.

Caption: Tiered Experimental Workflow for BBB Permeability Assessment.

Tier 1 & 2: High-Throughput Screening with PAMPA-BBB

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method for predicting passive drug transport. [11]It serves as an excellent initial screen to rank compounds based on their ability to diffuse across a lipid membrane designed to mimic the BBB. [12][13] Protocol: Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)

This protocol outlines a representative method for assessing passive permeability. [14]

-

a. Materials and Reagents:

-

96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF membrane)

-

96-well acceptor plates

-

Porcine Brain Lipid (PBL) extract or a synthetic lipid mixture

-

Dodecane

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Test compounds and reference standards (e.g., caffeine for high permeability, atenolol for low permeability)

-

UV-Vis spectrophotometer or LC-MS/MS system

-

-

b. Procedure:

-

Preparation of the Artificial Membrane: Dissolve PBL in dodecane (e.g., 20 mg/mL). Carefully coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution and allow the solvent to evaporate. [14] 2. Preparation of Solutions: Prepare 10 mM stock solutions of test and reference compounds in DMSO. [15]Dilute these stocks with PBS (pH 7.4) to a final concentration of ~100-500 µM, ensuring the final DMSO concentration is <1%. [14][15] 3. Assay Setup: Add 300 µL of PBS to each well of the acceptor plate. Add 150-200 µL of the compound solution to the corresponding wells of the donor plate. [14][15] 4. Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 4-18 hours with gentle shaking to ensure a well-mixed system. [14][15] 5. Quantification: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using UV-Vis spectrophotometry or, for higher sensitivity and specificity, LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp or Pe) is calculated using the following equation: Pe (cm/s) = [-Vd * Va / ((Vd + Va) * A * t)] * ln[1 - (Ca(t) * (Vd + Va)) / (Vd * Cd(0))]. Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca(t) is the compound concentration in the acceptor well at time t, and Cd(0) is the initial compound concentration in the donor well.

-

Tier 3: Assessing Active Efflux with Cell-Based Models

While PAMPA is excellent for assessing passive diffusion, it cannot account for the influence of active transporters, particularly the P-glycoprotein (P-gp) efflux pump, which is highly expressed at the BBB and actively removes many xenobiotics from the brain. [10]Cell-based assays, such as those using Caco-2 or MDCK cells transfected with the human MDR1 gene (MDCK-MDR1), are the gold standard for evaluating P-gp liability. [1] An efflux ratio (ER) greater than 2.0-2.5 in a bidirectional Caco-2 assay is often indicative of a compound being a P-gp substrate and suggests a high likelihood of poor brain penetration in vivo. [10]

Tier 5: The Definitive In Vivo Assessment

The ultimate measure of BBB penetration is determined through in vivo studies in animal models, typically rodents. The key parameter derived from these studies is the unbound brain-to-plasma concentration ratio (Kp,uu,brain). [16]

-

Kp,uu,brain: This ratio compares the concentration of the free, unbound drug in the brain interstitial fluid to the free, unbound drug in the plasma at steady state. [16]It is the most accurate predictor of the drug concentration at the target site within the CNS.

-

A Kp,uu,brain value close to 1.0 suggests that the drug crosses the BBB primarily by passive diffusion and is not a significant substrate for influx or efflux transporters. [17] * A Kp,uu,brain value < 1.0 indicates that the drug is subject to active efflux from the brain. [17] * A Kp,uu,brain value > 1.0 suggests the involvement of an active influx transporter. [17] Determining Kp,uu,brain requires measuring the total drug concentration in the brain and plasma, as well as the unbound fraction in both compartments (fu,brain and fu,plasma), often determined via equilibrium dialysis. [17][18]

-

Data Synthesis and Interpretation

To effectively guide a drug discovery program, data from all tiers must be synthesized and interpreted. The table below presents a hypothetical dataset for a series of N-(2-adamantyl)piperidin-4-amine derivatives, illustrating how these data points inform candidate selection.

| Compound | R-Group Modification | LogD (pH 7.4) | PSA (Ų) | PAMPA-BBB Pe (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | In Vivo Kp,uu,brain | Assessment |

| Lead-01 | -H | 2.8 | 75.2 | 8.5 | 6.1 | 0.15 | High passive permeability but strong P-gp substrate. Poor CNS exposure. |

| Lead-02 | -CH₂CF₃ | 3.1 | 75.2 | 9.2 | 4.8 | 0.25 | Increased lipophilicity slightly improves permeability but still a significant efflux substrate. |

| Lead-03 | -C(O)CH₃ (Amide) | 2.5 | 92.5 | 4.1 | 1.2 | 0.85 | Reduced basicity and LogD lowers passive permeability but nearly eliminates efflux. Good CNS candidate. |

| Lead-04 | -SO₂CH₃ (Sulfonamide) | 2.2 | 105.1 | 2.5 | 1.1 | 0.70 | Further reduced basicity, but higher PSA limits passive diffusion. Moderate CNS candidate. |

Interpretation: In this hypothetical series, the parent compound Lead-01 shows good passive diffusion in the PAMPA assay but is heavily effluxed in the Caco-2 model, resulting in very low unbound brain concentrations in vivo. Strategic modification of the piperidine nitrogen to an amide (Lead-03 ) successfully mitigates P-gp efflux, leading to a Kp,uu,brain near 1.0, making it the most promising candidate for further development despite its slightly lower passive permeability.

Conclusion and Future Directions

The N-(2-adamantyl)piperidin-4-amine scaffold represents a highly promising starting point for the design of CNS-penetrant drugs. Success, however, is not guaranteed by the mere presence of the adamantane moiety. It requires a meticulous, data-driven approach to medicinal chemistry, focusing on the multiparameter optimization of lipophilicity, polar surface area, hydrogen bonding capacity, and, critically, the modulation of basicity to avoid recognition by efflux transporters like P-gp.

By employing a tiered experimental workflow—from high-throughput in vitro assays like PAMPA-BBB to definitive in vivo Kp,uu,brain studies—researchers can efficiently identify derivatives with a high probability of achieving therapeutic concentrations in the central nervous system. This systematic approach transforms the challenge of navigating the blood-brain barrier from a matter of chance into a solvable scientific problem.

Sources

- 1. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. dovepress.com [dovepress.com]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jchr.org [jchr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Frontiers | Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment [frontiersin.org]

- 13. enamine.net [enamine.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier | PLOS One [journals.plos.org]

In vitro toxicity and safety profile of N-(2-adamantyl)piperidin-4-amine

This guide outlines a robust, industry-standard approach to evaluating the in vitro safety of N-(2-adamantyl)piperidin-4-amine. The data generated from these studies are critical for making informed decisions in the drug discovery process, enabling the progression of safer candidates into further preclinical and clinical development. [27][28]

References

-

Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

-

Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

-

PharmaLegacy. (n.d.). Safety Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

Pesticide Registration Toolkit. (n.d.). In-vitro genotoxicity testing – mammalian cell assay. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

Bio-protocol. (n.d.). In vitro cytotoxicity assay. Retrieved from [Link]

-

protocols.io. (n.d.). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Retrieved from [Link]

-

Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Retrieved from [Link]

-

GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved from [Link]

-

ScienceDirect. (n.d.). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro models for liver toxicity testing. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved from [Link]

-

ResearchGate. (2026, March 17). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Retrieved from [Link]

-

Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

-

Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

-

PubMed. (2020, June 1). hERG toxicity assessment: Useful guidelines for drug design. Retrieved from [Link]

-

PubMed. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved from [Link]

-

ResearchGate. (2026, January 28). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved from [Link]

-

Shota Rustaveli National Science Foundation of Georgia. (n.d.). Project Summary. Retrieved from [Link]

-

SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

-

MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). N-(piperidin-4-ylmethyl)-N,2-dipropyloxan-4-amine. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]

-

MDPI. (2024, April 18). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

Sources

- 1. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. rustaveli.org.ge [rustaveli.org.ge]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Safety Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 14. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 15. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. stemcell.com [stemcell.com]

An In-depth Technical Guide to N-(2-adamantyl)piperidin-4-amine: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2-adamantyl)piperidin-4-amine, a molecule of significant interest in medicinal chemistry. By combining the unique steric and lipophilic properties of the adamantane cage with the versatile piperidine scaffold, this compound presents a promising platform for the development of novel therapeutics.[1][2][3][4][5] This document, designed for researchers and drug development professionals, will delve into the predicted physicochemical properties, a plausible synthetic pathway, and a detailed workflow for the structural elucidation and characterization of this compound.

Molecular Architecture and Physicochemical Profile

N-(2-adamantyl)piperidin-4-amine incorporates two key pharmacophoric fragments: the rigid, bulky adamantane moiety and the nitrogen-containing heterocyclic piperidine ring.[1][2] This unique combination is expected to confer a distinct set of physical and chemical properties that are highly relevant to its behavior in biological systems.

The adamantane group, a diamondoid hydrocarbon, is known for its high lipophilicity, thermal stability, and rigid cage-like structure.[6][7][8] Its incorporation into a molecule can significantly influence pharmacokinetic properties by enhancing metabolic stability and membrane permeability.[3][4] The piperidine ring is a prevalent motif in pharmaceuticals, valued for its ability to improve solubility and provide a key interaction point with biological targets.[5][9]

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale & Significance |

| Molecular Formula | C₁₅H₂₆N₂ | Derived from the chemical structure. |

| Molecular Weight | 234.38 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Adamantane derivatives are typically crystalline solids.[8] |

| Melting Point | > 200 °C | The rigid adamantane cage generally imparts a high melting point.[7][8] |

| Boiling Point | Sublimes | Adamantane and its derivatives are known to sublime at elevated temperatures.[8] |

| Solubility | Soluble in nonpolar organic solvents (e.g., DCM, Chloroform), sparingly soluble in polar protic solvents, and likely insoluble in water. | The high lipophilicity of the adamantane group will dominate solubility.[4][8] |

| pKa | ~10-11 | The piperidine nitrogen is a secondary amine, and its basicity is expected to be in this range.[9] |

| LogP | > 3.5 | The octanol-water partition coefficient is predicted to be high due to the large, nonpolar adamantane substituent. |

Synthesis and Purification

The synthesis of N-(2-adamantyl)piperidin-4-amine can be logically approached through reductive amination, a robust and widely used method for forming C-N bonds.[10] This strategy involves the reaction of 2-adamantanone with a suitable piperidine-based amine precursor.

Proposed Synthetic Pathway

A plausible and efficient two-step synthetic route is outlined below, starting from commercially available N-Boc-4-aminopiperidine and 2-adamantanone.

Diagram: Synthetic Pathway for N-(2-adamantyl)piperidin-4-amine

Caption: A two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-N'-(2-adamantyl)piperidin-4-amine

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-aminopiperidine (1.0 eq) and 2-adamantanone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of N-(2-adamantyl)piperidin-4-amine (Boc Deprotection)

-

Reaction Setup: Dissolve the purified N-Boc-N'-(2-adamantyl)piperidin-4-amine from Step 1 in DCM.

-

Deprotection: Add an excess of trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane dropwise at 0 °C.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Isolation: Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. The resulting solid can be collected by filtration and washed with cold diethyl ether to yield the desired product, likely as a salt (e.g., trifluoroacetate or hydrochloride).

Structural Elucidation and Characterization

A comprehensive characterization of N-(2-adamantyl)piperidin-4-amine is essential to confirm its identity, purity, and structure. A multi-technique approach is recommended.[6][11]

Diagram: Characterization Workflow

Caption: A workflow for comprehensive characterization.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl protons (a series of broad multiplets in the aliphatic region, ~1.5-2.5 ppm), the piperidine ring protons (complex multiplets, ~1.8-3.5 ppm), and the amine protons (a broad singlet which is D₂O exchangeable).[11][12]

-

¹³C NMR: The carbon NMR will display distinct signals for the adamantyl cage carbons and the piperidine ring carbons.[11][12] The number of signals will confirm the symmetry of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between the adamantyl and piperidine moieties.[1][2]

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the molecular ion, confirming the elemental composition (C₁₅H₂₆N₂).

-

Fragmentation Pattern: The mass spectrum will likely show a characteristic fragmentation pattern, with the adamantyl cation being a prominent fragment.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the secondary amines (~3300-3500 cm⁻¹), C-H stretching of the adamantyl and piperidine groups (~2850-3000 cm⁻¹), and N-H bending (~1590-1650 cm⁻¹).

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS is an invaluable tool for monitoring the reaction progress, assessing the purity of the final compound, and confirming its molecular weight.[13][14][15]

Potential Applications in Drug Discovery

The unique structural features of N-(2-adamantyl)piperidin-4-amine make it a compelling candidate for exploration in various therapeutic areas. Adamantane derivatives have a rich history in drug development, with approved drugs for indications ranging from viral infections to neurological disorders.[2]

-

Antiviral Agents: The adamantane scaffold is famously present in antiviral drugs like amantadine and rimantadine.[2] N-(2-adamantyl)piperidin-4-amine could serve as a starting point for novel antiviral compounds.

-

CNS-Active Agents: The lipophilicity of the adamantane group can facilitate crossing the blood-brain barrier, making this scaffold attractive for developing drugs targeting the central nervous system.

-

Enzyme Inhibitors: The rigid adamantane cage can act as a hydrophobic anchor, fitting into the active sites of various enzymes. The piperidine moiety can be further functionalized to introduce specific interactions with the target protein.[3]

-

Antimicrobial and Antifungal Agents: Recent studies have shown that piperidines bearing an adamantane fragment can exhibit significant antimicrobial and antifungal activity.[1]

Conclusion

N-(2-adamantyl)piperidin-4-amine is a molecule with considerable potential in the field of medicinal chemistry. This guide has provided a detailed, albeit predictive, overview of its physicochemical properties, a practical synthetic route, and a comprehensive characterization workflow. The insights and protocols described herein are intended to equip researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and explore the therapeutic potential of this promising compound.

References

- Benchchem. Application Notes and Protocols for the Characterization of Adamantane-Containing Polymers.

-

MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available from: [Link]

-

ResearchGate. Analysis of heterocyclic aromatic amines | Request PDF. Available from: [Link]

-

PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Available from: [Link]

-

PMC. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Available from: [Link]

-

PMC. Molecular docking, derivatization, characterization and biological assays of amantadine. Available from: [Link]

-

ACS Publications. Heterocyclic Amines in Fresh and Processed Meat Products | Journal of Agricultural and Food Chemistry. Available from: [Link]

-

ACS Publications. Synthesis and Characterization of New Adamantane-Based Polyimides. Available from: [Link]

-

PubMed. Analysis of heterocyclic amines in food products: interlaboratory studies. Available from: [Link]

-

PubMed. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Available from: [Link]

-

Wikipedia. Adamantane. Available from: [Link]

-

MDPI. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Available from: [Link]

-

PMC. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Available from: [Link]

-

ResearchGate. Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Available from: [Link]

-

MDPI. Adamantane in Drug Delivery Systems and Surface Recognition. Available from: [Link]

-

NIH. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem. Available from: [Link]

-

Wikipedia. Piperidine. Available from: [Link]

-

Cheméo. Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Available from: [Link]

-

NIH. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem. Available from: [Link]

-

Ataman Kimya. PIPERIDINE. Available from: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

NIST. N-Phenyl-4-piperidinamine - WebBook. Available from: [Link]

Sources

- 1. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Adamantane - Wikipedia [en.wikipedia.org]

- 9. Piperidine - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of heterocyclic amines in food products: interlaboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-Adamantyl)piperidin-4-amine: A Privileged Scaffold in Modern Drug Discovery – Structure-Activity Relationship (SAR) Analysis

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of balancing high target affinity with viable pharmacokinetics (PK). The N-(2-adamantyl)piperidin-4-amine scaffold represents a masterclass in solving this exact problem. By coupling the extreme lipophilicity and steric bulk of the adamantane "cage" with the tunable basicity and solubility of a piperidine ring, this motif has emerged as a "privileged scaffold" [1]. It is highly effective in targeting deep, hydrophobic enzyme pockets while maintaining the physicochemical properties required for oral bioavailability.

This technical whitepaper provides an in-depth Structure-Activity Relationship (SAR) analysis of the N-(2-adamantyl)piperidin-4-amine core, detailing its mechanistic rationale, its application across three major therapeutic targets, and the self-validating experimental protocols required for its synthesis and evaluation.

Structural Rationale & Physicochemical Properties

The Adamantyl "Lipophilic Bullet"

Adamantane (tricyclo[3.3.1.1^3,7]decane) is a highly symmetric, bulky, and lipophilic hydrocarbon. In medicinal chemistry, it acts as a "lipophilic bullet" [1]. When positioned correctly—such as at the 2-position in N-(2-adamantyl) derivatives—it perfectly fills deep hydrophobic pockets in target proteins. This displacement of high-energy water molecules from the active site drives binding affinity through massive entropic gains. Furthermore, substitution at the 2-position often yields achiral analogs that are equipotent to more complex chiral 1-adamantyl derivatives, significantly streamlining large-scale synthesis.

The Piperidine Core: ADMET Modulation